molecular formula C7H6Cl2N2O2 B2891172 4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one CAS No. 130159-58-9

4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one

Cat. No.: B2891172
CAS No.: 130159-58-9
M. Wt: 221.04
InChI Key: SANUBZIVOXVSHK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one” are not specifically mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available resources .

Scientific Research Applications

Synthesis and Biological Activity 4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one has been explored in the synthesis of new heterocyclic compounds with potential biological activities. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in the formation of pyridazinone derivatives. Some of these compounds exhibited antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Chemical Synthesis and Utility The compound has been utilized in creating novel classes of pyridazin-3-one derivatives. A notable synthesis pathway involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of pyridazin-3-one derivatives as sole products. These compounds have been further employed in the synthesis of fused azines, showcasing the versatility of this compound in generating complex heterocyclic systems with potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).

Anticancer and Antioxidant Activities Research has also focused on synthesizing 3(2h)-one pyridazinone derivatives to explore their antioxidant and anticancer activities. By structurally modifying the pyridazinone core, compounds have been developed with significant in-vitro antioxidant activity, indicating their potential in oxidative stress-related diseases and cancer therapy. Molecular docking studies have further supported the therapeutic potential of these compounds, highlighting the role of this compound derivatives in drug discovery (Mehvish & Kumar, 2022).

Herbicide Development The chemical has been involved in the development of pyridazinone herbicides, illustrating its utility beyond pharmaceutical applications. Studies on substituted pyridazinone compounds have shown their effectiveness in inhibiting photosynthesis in plants, a mechanism that underpins their phytotoxicity and usefulness in agricultural settings as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “4,5-Dichloro-2-(2-oxopropyl)pyridazin-3-one” was not found in the available resources .

Properties

IUPAC Name

4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-4(12)3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANUBZIVOXVSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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